
1,4-Benzenediol, 2,6-didodecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediol, 2,6-didodecyl- is an organic compound belonging to the class of dihydroxybenzenes, also known as benzenediols. This compound features two hydroxyl groups (-OH) attached to a benzene ring at the 1 and 4 positions, with two dodecyl groups (C12H25) attached at the 2 and 6 positions. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1,4-Benzenediol, 2,6-didodecyl- can be achieved through several methods. One common approach involves the alkylation of hydroquinone (1,4-benzenediol) with dodecyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the hydroxyl groups by the dodecyl groups, resulting in the formation of the desired product.
Análisis De Reacciones Químicas
1,4-Benzenediol, 2,6-didodecyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones, which are conjugated cyclic diketones. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced back to its hydroquinone form using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The dodecyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Aplicaciones Científicas De Investigación
1,4-Benzenediol, 2,6-didodecyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers. Its unique structure makes it a valuable building block for designing new materials with specific properties.
Biology: The compound’s antioxidant properties make it of interest in biological studies, particularly in understanding oxidative stress and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants. Its hydrophobic dodecyl groups impart unique surface-active properties, making it useful in various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediol, 2,6-didodecyl- primarily involves its antioxidant properties. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound’s hydrophobic dodecyl groups enhance its solubility in lipid environments, allowing it to interact with cell membranes and exert its effects more effectively.
Comparación Con Compuestos Similares
1,4-Benzenediol, 2,6-didodecyl- can be compared with other dihydroxybenzenes, such as:
Catechol (1,2-dihydroxybenzene): Catechol has hydroxyl groups at the 1 and 2 positions and is known for its strong antioxidant properties. it lacks the hydrophobic alkyl groups present in 1,4-Benzenediol, 2,6-didodecyl-.
Resorcinol (1,3-dihydroxybenzene): Resorcinol has hydroxyl groups at the 1 and 3 positions and is used in various chemical and pharmaceutical applications. Like catechol, it does not have the hydrophobic alkyl groups.
Hydroquinone (1,4-dihydroxybenzene): Hydroquinone is the parent compound of 1,4-Benzenediol, 2,6-didodecyl-. It is widely used as a reducing agent and in photographic development. The addition of dodecyl groups in 1,4-Benzenediol, 2,6-didodecyl- enhances its solubility and surface-active properties.
Propiedades
Número CAS |
52066-84-9 |
|---|---|
Fórmula molecular |
C30H54O2 |
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
2,6-didodecylbenzene-1,4-diol |
InChI |
InChI=1S/C30H54O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-29(31)26-28(30(27)32)24-22-20-18-16-14-12-10-8-6-4-2/h25-26,31-32H,3-24H2,1-2H3 |
Clave InChI |
VQZAODGXOYGXRQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC(=CC(=C1O)CCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


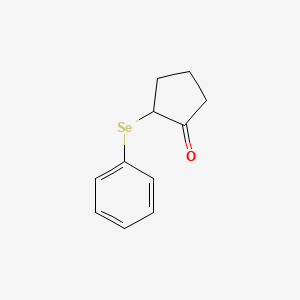
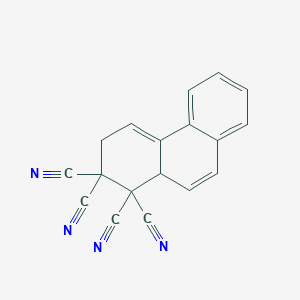
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)
![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)
![Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate](/img/structure/B14655085.png)
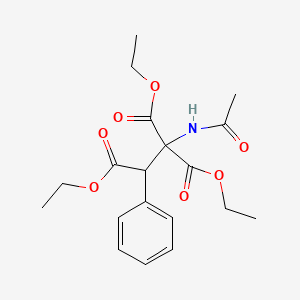
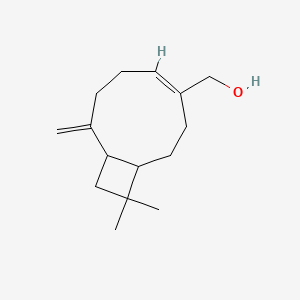
![2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile](/img/structure/B14655105.png)
![6-Cinnamylbenzo[1,3]dioxol-5-OL](/img/structure/B14655108.png)
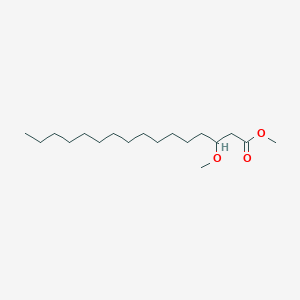
![2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane](/img/structure/B14655117.png)
![Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester](/img/structure/B14655125.png)

